molecular formula C17H11FN2O3S2 B12162176 N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

Cat. No.: B12162176
M. Wt: 374.4 g/mol
InChI Key: JMKNEYVCPFXGKU-ZSOIEALJSA-N
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Description

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, also known by its chemical formula C18H12FNO3S2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

  • The synthesis of this compound involves several steps. One common route starts with the condensation of 4-fluorobenzaldehyde and thiosemicarbazide to form the thiazolidine ring.
  • The subsequent reaction with 3-hydroxybenzoyl chloride yields the desired compound.
Reaction Conditions::
  • The reactions typically occur under mild conditions, using appropriate solvents and catalysts.
  • Precise reaction parameters may vary based on the specific synthetic method employed.
Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substituents on the benzene ring can be replaced by other groups.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles in these reactions.

Major Products::
  • The primary product is the target compound itself.
  • By controlling reaction conditions, researchers can obtain derivatives with altered properties.

Scientific Research Applications

    Biology: Investigating its interactions with biological molecules (enzymes, receptors) provides insights into drug design.

    Medicine: It may exhibit pharmacological effects, making it relevant for drug development.

    Industry: Its unique properties could find applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It might inhibit enzymes, modulate signaling pathways, or interact with cellular receptors.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H11FN2O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

InChI

InChI=1S/C17H11FN2O3S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(24)25-14)19-15(22)11-2-1-3-13(21)9-11/h1-9,21H,(H,19,22)/b14-8-

InChI Key

JMKNEYVCPFXGKU-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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